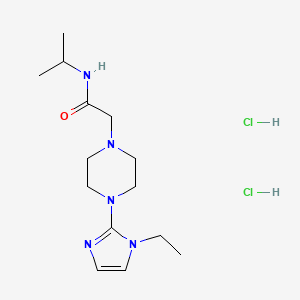

2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O.2ClH/c1-4-18-6-5-15-14(18)19-9-7-17(8-10-19)11-13(20)16-12(2)3;;/h5-6,12H,4,7-11H2,1-3H3,(H,16,20);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKVPDTYGGHZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)CC(=O)NC(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride is a synthetic organic molecule that incorporates several pharmacologically relevant structural motifs, including an imidazole ring and a piperazine moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H29Cl2N5O |

| Molecular Weight | 414.4 g/mol |

| CAS Number | 1323697-90-0 |

This compound's structure suggests the potential for diverse interactions with biological targets due to the presence of multiple functional groups.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer activity . For instance, derivatives of imidazole have been shown to induce apoptosis in cancer cell lines. A related study highlighted that an imidazole derivative (compound 4f ) demonstrated potent antiproliferative effects against various cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) in terms of potency and selectivity towards tumor cells .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|

| 4f | 3.24 | 23–46 | Induces apoptosis via Bax/Bcl-2 modulation |

| 5-FU | 74.69 | N/A | Inhibits thymidylate synthase |

| MTX | 42.88 | N/A | Inhibits dihydrofolate reductase |

The selectivity index indicates that compound 4f is significantly more tolerable to normal cells compared to tumor cells, suggesting a favorable therapeutic profile.

Neuropharmacological Effects

Compounds containing piperazine and imidazole rings are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. A study on similar piperazine derivatives indicated their potential as antidepressants and anxiolytics , which could also be relevant for the target compound under investigation.

The biological activity of This compound may involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to modulate apoptotic pathways by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Receptor Modulation : The imidazole and piperazine components may interact with various receptors in the central nervous system, potentially affecting mood and behavior.

- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties, indicating that this compound might also possess such effects, although specific data is limited.

Case Studies

A notable study evaluated the effects of imidazole derivatives on cancer cell lines, demonstrating that structural modifications significantly impacted their biological activity. The most active derivative in this series showed an IC50 value comparable to established chemotherapeutics while maintaining a high selectivity towards cancer cells over normal cells .

常见问题

Basic: What synthetic methodologies are recommended for synthesizing 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride, and how is purity ensured?

Answer:

The synthesis typically involves coupling imidazole derivatives with piperazine and acetamide moieties under controlled conditions. Key steps include:

- Reaction Optimization : Use of catalysts (e.g., Pd/C for cross-coupling) and solvents (e.g., DMF or THF) to enhance yield .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Purity Validation : Analytical techniques such as HPLC (≥95% purity threshold), -/-NMR for structural confirmation, and elemental analysis to verify stoichiometric ratios .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Refer to GHS-aligned safety guidelines:

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Emergency Measures : Immediate skin rinsing with water for spills; activated charcoal for accidental ingestion .

Advanced: How should researchers design experiments to evaluate the compound’s biological activity while minimizing bias?

Answer:

Adopt a split-plot randomized block design (as in ):

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors).

- Replication : Four replicates per treatment to account for biological variability .

- Variables : Test dose-response curves (1 nM–100 µM) and assess time-dependent effects (e.g., 24–72 hr exposure) .

Advanced: How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Answer:

- Structural Analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify steric/electronic discrepancies in analog derivatives .

- Assay Replication : Validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) and under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., solvent polarity affecting solubility) .

Advanced: What methodologies assess the compound’s stability under varying environmental conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to stressors (e.g., UV light, 40–80°C) and monitor degradation via HPLC-MS .

- pH Stability : Test solubility and integrity in buffers (pH 2–9) to simulate gastrointestinal/physiological conditions .

- Long-Term Storage : Analyze crystalline vs. lyophilized forms for hygroscopicity and shelf-life .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and piperazine ring conformation .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s target interaction mechanisms?

Answer:

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to receptors (e.g., GPCRs or kinases) .

- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on activity using MOE or ChemAxon .

Advanced: What strategies optimize synthetic yield without compromising purity?

Answer:

- Design of Experiments (DoE) : Vary temperature (50–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) to identify optimal conditions .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Basic: Which analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with ESI+ ionization and MRM transitions for high sensitivity (LOQ: 1 ng/mL) .

- Calibration Curves : Prepare in plasma/serum (1–1000 ng/mL) with internal standards (e.g., deuterated analogs) .

Advanced: How can researchers investigate synergistic effects with co-administered therapeutics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。